Bienvenue dans la boutique en ligne BenchChem!

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

Solid-state characterization Crystallinity Thermal analysis

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one (CAS 19932-87-7) is a high-utility benzoxazolone scaffold with superior reactivity in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) compared to 6-bromo or 6-chloro analogs. Its C–I bond enables facile isotopic exchange for radiolabeling. Ideal for automated parallel synthesis of CNS and oncology probe libraries. Ensure experimental reproducibility by sourcing this specific heavy halogen derivative for property-based drug design.

Molecular Formula C7H4INO2
Molecular Weight 261.02 g/mol
CAS No. 19932-87-7
Cat. No. B008628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one
CAS19932-87-7
Molecular FormulaC7H4INO2
Molecular Weight261.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)OC(=O)N2
InChIInChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
InChIKeyISXIMZPIWYVLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one (CAS 19932-87-7) – Core Physicochemical and Structural Profile


6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one (CAS 19932-87-7) is a halogenated benzoxazolone derivative with the molecular formula C₇H₄INO₂ and a molecular weight of 261.02 g/mol [1]. The compound features an iodine atom at the C-6 position of the benzoxazolone scaffold, which confers distinct physicochemical properties compared to non-halogenated or alternatively halogenated analogs. Its XLogP3 value is 1.8, indicating moderate lipophilicity, and it possesses one hydrogen bond donor and two hydrogen bond acceptors [2]. The compound is typically supplied as a crystalline solid with a purity of ≥95% [3].

Critical Differentiation of 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one from Unsubstituted and Alternatively Halogenated Benzoxazolones


Benzoxazolone derivatives exhibit pronounced sensitivity to substitution pattern on both physicochemical properties and biological activity [1]. The introduction of a halogen at the 6-position markedly alters melting point, lipophilicity, and electronic character relative to the parent 2-benzoxazolinone scaffold. Furthermore, the identity of the halogen (Cl, Br, I) governs reactivity in metal-catalyzed cross-coupling reactions, with aryl iodides generally demonstrating superior oxidative addition kinetics compared to aryl bromides or chlorides under standard catalytic conditions [2]. Consequently, generic substitution between halogenated benzoxazolone congeners is not scientifically justified; each derivative presents a unique profile of solid-state behavior, solubility, and synthetic utility that directly impacts downstream experimental outcomes.

Quantitative Differentiation Evidence for 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one Against Closest Analogs


Melting Point Differentiation: 6-Iodo Derivative Exhibits Intermediate Thermal Behavior vs. 6-Chloro/6-Bromo Analogs

The 6-iodo derivative melts at 180 °C (lit.), which is 40–43 °C higher than unsubstituted 2-benzoxazolinone (137–139 °C) and 13–17 °C lower than the 6-chloro (193–197 °C) and 6-bromo (192–196 °C) analogs . This intermediate melting point may reflect distinct crystal packing forces attributable to the larger atomic radius and polarizability of iodine.

Solid-state characterization Crystallinity Thermal analysis

Lipophilicity Enhancement: 6-Iodo Substitution Increases LogP by ~0.6 Units Relative to Parent Scaffold

The 6-iodo derivative exhibits a computed XLogP3 of 1.8, compared to 1.2 for the unsubstituted 2-benzoxazolinone scaffold [1][2]. This ~0.6 log unit increase in lipophilicity corresponds to a roughly fourfold higher partition coefficient, which may influence membrane permeability and tissue distribution in biological assays.

Lipophilicity Membrane permeability ADME prediction

Density Differential: 6-Iodo Derivative Displays Markedly Higher Predicted Density than 6-Chloro Analog

The predicted density of the 6-iodo derivative is 2.102 g/cm³, which is substantially higher than that of the 6-chloro analog (1.486 g/cm³) and the parent scaffold (1.31 g/cm³) . This ~42% increase in density reflects the heavy atom effect of iodine and may influence solid-state packing, powder flow properties, and volumetric dosing.

Crystal engineering Formulation Material science

Synthetic Versatility: Aryl Iodide Handle Enables Superior Reactivity in Palladium-Catalyzed Cross-Couplings

The iodine substituent at the 6-position serves as a privileged handle for transition metal-catalyzed cross-coupling reactions. Aryl iodides generally undergo oxidative addition to Pd(0) complexes 10–100 times faster than the corresponding aryl bromides and approximately 10,000 times faster than aryl chlorides under comparable conditions [1]. This kinetic advantage translates to higher yields and milder reaction conditions when the 6-iodo derivative is employed as a substrate for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings compared to its 6-bromo or 6-chloro counterparts.

Cross-coupling Suzuki-Miyaura Sonogashira Medicinal chemistry

Acidity Modulation: 6-Iodo Substitution Reduces pKa by ~0.2 Units Relative to Parent Scaffold

The predicted pKa of the 6-iodo derivative is 8.52, compared to a reported pKa of 8.70–9.30 for the unsubstituted 2-benzoxazolinone scaffold [1]. This subtle reduction in pKa reflects the electron-withdrawing inductive effect of the iodine substituent, which modestly stabilizes the conjugate base. The shift may influence the fraction of ionized species at physiological pH (7.4), thereby affecting aqueous solubility and passive diffusion characteristics.

Ionization Solubility Pharmacokinetics

Radioiodination Potential: Iodine Atom Enables Isotopic Labeling for SPECT/PET Tracer Development

The presence of a covalent iodine atom in the 6-position provides a direct pathway for isotopic exchange or nucleophilic substitution with radioisotopes such as ¹²⁵I or ¹²³I, enabling the preparation of radiolabeled probes for single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging [1]. In contrast, the 6-chloro or 6-bromo analogs cannot be directly substituted with iodine radioisotopes without prior halogen exchange, introducing additional synthetic complexity and potential radiochemical yield penalties. Iodinated benzoxazolone derivatives have been explored as scaffolds for amyloid imaging agents, underscoring the strategic value of the C–I bond [2].

Radiolabeling SPECT imaging PET imaging Diagnostic

Optimal Deployment Scenarios for 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one in R&D and Industrial Workflows


Late-Stage Diversification in Medicinal Chemistry SAR Campaigns

The 6-iodo derivative serves as a versatile building block for parallel synthesis of benzoxazolone-based libraries. Its superior reactivity in palladium-catalyzed cross-couplings (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) relative to 6-bromo or 6-chloro analogs enables rapid exploration of chemical space at the 6-position under mild conditions [1]. The higher density and intermediate melting point also facilitate accurate solid dispensing in automated high-throughput synthesis platforms.

Development of SPECT/PET Imaging Probes via Direct Radioiodination

The covalent C–I bond permits straightforward isotopic exchange with ¹²⁵I or ¹²³I, circumventing the need for halogen exchange chemistry required when starting from chloro or bromo precursors [2]. This makes the 6-iodo derivative a preferred starting material for medicinal chemistry groups engaged in central nervous system (CNS) or oncology imaging probe development.

Crystallization and Solid-State Form Screening

The intermediate melting point (180 °C) and high predicted density (2.102 g/cm³) distinguish the 6-iodo derivative from both the parent scaffold and other 6-halo analogs . These properties can be exploited during polymorph screening or co-crystal engineering studies aimed at optimizing dissolution rate or physical stability.

Physicochemical Property Benchmarking in Early Drug Discovery

The 6-iodo derivative provides a well-characterized reference point for evaluating the impact of heavy halogen substitution on lipophilicity (ΔLogP +0.6 vs. parent), ionization (pKa 8.52), and density [3]. It is therefore valuable as a tool compound in property-based design initiatives, particularly when assessing the trade-offs between potency and ADME properties conferred by halogen incorporation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.